2-(4-chloro-3-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a propanamide backbone with a 4-chloro-3-methylphenoxy group and a 3,4-dimethoxyphenyl ethylamine group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit properties common to other amides and aromatic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group might participate in condensation or hydrolysis reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could impact its solubility, while the aromatic rings could affect its UV/Vis absorption .Scientific Research Applications
Optimization of Kinase Inhibitors
Compounds structurally similar to the query have been studied for their role as inhibitors of kinase activity. For instance, optimization of 4-phenylamino-3-quinolinecarbonitriles led to potent inhibitors of Src kinase activity, highlighting the importance of specific structural modifications for increased inhibition effectiveness. These compounds showed significant potential in inhibiting tumor growth in xenograft models, suggesting a possible application in cancer research and therapy (Boschelli et al., 2001).
Bioremediation and Environmental Applications
Research has also explored the use of enzymes for the bioremediation of environmental pollutants. For example, laccase from Fusarium incarnatum UC-14 showed potential in the biodegradation of Bisphenol A, a known endocrine disruptor, using a reverse micelles system. This study emphasizes the capability of certain compounds and enzymes to address environmental pollution through bioremediation processes (Chhaya & Gupte, 2013).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized and tested for their antimicrobial properties. These compounds, obtained through anionarylation of acrylic and methacrylic acids amides, showed significant antibacterial and antifungal activities. This research indicates potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-13-11-16(6-7-17(13)21)26-14(2)20(23)22-10-9-15-5-8-18(24-3)19(12-15)25-4/h5-8,11-12,14H,9-10H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXGAVMUSQULRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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